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Efficacy Outcomes Comparison

The table below summarizes the key efficacy data from a Phase II randomized study that directly compared

galunisertib and lomustine [1] [2].

Median Overall Median

Patient Survival (OS) Progression-Free o
Treatment Arm Number . . . Key Findings
(N) in Months Survival (PFS) in
(95% Crl) Months
Galunisertib + 79 6.7 (5.3-8.5) ~2 No statistically significant
Lomustine improvement in OS
compared to lomustine
alone.
Galunisertib 39 8.0 (5.7-11.7) ~2 Did not show a significant
Monotherapy survival difference

compared to other arms.
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Median Overall Median

Patient
Survival (OS) Progression-Free L
Treatment Arm Number . . . Key Findings
(N) in Months Survival (PFS) in
(95% Crl) Months
Lomustine 40 7.5 (5.6 - 10.3) ~2 Considered the standard
Monotherapy of care; efficacy was not
(Control) surpassed by the

experimental arms.

Conclusion of the Study: The primary analysis concluded that galunmisertib in combination with
lomustine failed to demonstrate improved overall survival relative to placebo plus lomustine, and

efficacy outcomes were similar across all three treatment arms [1] [2].

Detailed Experimental Data and Context

To fully understand these results, it is helpful to examine the design of the clinical trial and the mechanism of

action of each drug.

Clinical Trial Protocol

The data comes from a multinational, Phase II, randomized, Bayesian-augmented control study

(NCT01582269) [1].

¢ Patient Population: 158 patients with recurrent intracranial glioblastoma (WHO grade IV) at first
relapse, confirmed by histology. All patients had an ECOG Performance Status of <1 [1].
e Treatment Regimens:
o Galunisertib: Administered orally at 300 mg/day on an intermittent schedule (14 days on
treatment, 14 days off) [1].
o Lomustine: Given as approved, typically 100 mg/m? once every 6 weeks [1].
¢ Randomization: Patients were randomized in a 2:1:1 ratio to the combination arm, galunisertib
monotherapy, or the control arm (lomustine + placebo) [1].
¢ Primary Objective: Comparison of Overall Survival (OS) between the galunisertib + lomustine
combination and the control arm [1].
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Drug Mechanisms and Preclinical Rationale

e Galunisertib is a small molecule inhibitor of the Transforming Growth Factor-beta receptor |
(TGF-BRI). It blocks the TGF-[3 signaling pathway, which is known to promote tumor growth,
immunosuppression, and treatment resistance in glioblastoma [1] [3]. Preclinical models suggested
that combining galunisertib with lomustine could have synergistic antitumor effects [1].

¢ Lomustine is a DNA-alkylating agent (nitrosourea) that crosses the blood-brain barrier. It is a
established chemotherapeutic agent used as a standard of care for recurrent glioblastoma, though its
activity may be largely restricted to patients with tumors featuring MGMT promoter methylation [4].

The following diagram illustrates the distinct mechanisms of action for each drug and the rationale for their

combination.
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Preclinical synergy in mouse models
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Safety Profile

An important differentiating factor was the safety and tolerability of the treatments:

¢ Patients treated with galunisertib monotherapy had fewer drug-related grade 3/4 adverse events
(10%) compared to patients in the lomustine-containing arms (26%) [1] [2].

e This suggests that while not more efficacious, galunisertib alone was better tolerated, which is a
significant consideration in the recurrent disease setting.

Insights from Related Research

The investigation of galunisertib in glioblastoma extended beyond this specific trial, providing further

context for the results.

¢ Lack of Efficacy in Newly Diagnosed Glioma: A Phase 1b/2a study (NCT01220271) combining
galunisertib with standard temozolomide-based radiochemotherapy in newly diagnosed malignhant
glioma also found no differences in efficacy (median overall survival of 18.2 vs. 17.9 months)
compared to the standard therapy alone [5].

e Exploration of Biomarkers: Research into potential biomarkers suggested that baseline levels of
certain immune factors (like MDC/CCL22) and the presence of phosphorylated SMAD2 (pSMAD2) in
tumor tissue might be correlated with overall survival, hinting at a possibility for patient stratification,
though this requires further validation [1] [6].

Conclusion for Research and Development

For researchers and drug development professionals, the collective data indicates that:

e Targeting the TGF- pathway with galunisertib, while mechanistically sound, did not prove
successful in improving patient outcomes in both recurrent and newly diaghosed
glioblastoma in the tested regimens.

¢ The efficacy of galunisertib and lomustine is not superior to lomustine monotherapy in this
patient population. Future efforts may need to focus on identifying predictive biomarkers to select
patients most likely to benefit or on combining TGF-f3 inhibition with other therapeutic modalities, such
as immunotherapy, which has shown promise in other cancer types [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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